Molecular Topology and Hydrogen-Bonding Capacity vs. Unsubstituted Coumarin
The target compound incorporates six hydrogen-bond acceptors and one hydrogen-bond donor, compared to two acceptors and zero donors for the parent coumarin scaffold (C₉H₆O₂) . The topological polar surface area (tPSA) is 87.8 Ų, and the calculated logP is 1.52, placing it in a more polar, hydrogen-bond-capable region of chemical space than coumarin (tPSA 26.3 Ų, logP 1.40) or 7-hydroxycoumarin (tPSA 46.5 Ų, logP 1.24) [1][2]. The five rotatable bonds (vs. zero for coumarin) confer conformational flexibility that may influence target binding but also impacts crystallization and formulation behavior .
| Evidence Dimension | Hydrogen-bond acceptors / donors; tPSA; logP; rotatable bonds |
|---|---|
| Target Compound Data | HBA: 6; HBD: 1; tPSA: 87.8 Ų; logP: 1.52; Rotatable bonds: 5 |
| Comparator Or Baseline | Coumarin (CAS 91-64-5): HBA 2, HBD 0, tPSA 26.3 Ų, logP 1.40, RotB 0 | 7-Hydroxycoumarin (CAS 93-35-6): HBA 3, HBD 1, tPSA 46.5 Ų, logP 1.24, RotB 0 |
| Quantified Difference | Delta tPSA: +61.5 Ų vs. coumarin, +41.3 Ų vs. 7-hydroxycoumarin; Delta HBA: +4 vs. coumarin, +3 vs. 7-hydroxycoumarin |
| Conditions | Calculated values from standardized cheminformatics algorithms (ChemDraw/ChemicalBook prediction suite) |
Why This Matters
Higher polarity and hydrogen-bonding capacity directly affect aqueous solubility, membrane permeability, and protein-ligand binding thermodynamics, making this compound a distinct chemical probe compared to simpler coumarins.
- [1] ChemicalAid. N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine. https://www.chemicalaid.com/info/chemical.php?compound=C14H13NO5&id=Q82775934&hl=en (accessed 2026-05-13). View Source
- [2] PubChem. Coumarin (CID 323). https://pubchem.ncbi.nlm.nih.gov/compound/323 (accessed 2026-05-13). View Source
